molecular formula C13H13BrO B8268074 1-Bromo-3-propoxynaphthalene

1-Bromo-3-propoxynaphthalene

Cat. No.: B8268074
M. Wt: 265.14 g/mol
InChI Key: NBIZTDAGGDFCLL-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the first position and a propoxy group at the third position on the naphthalene ring

Preparation Methods

The synthesis of 1-Bromo-3-propoxynaphthalene typically involves the bromination of naphthalene followed by the introduction of the propoxy group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromonaphthalene is then subjected to a Williamson ether synthesis reaction with 1-bromopropane in the presence of a strong base like sodium hydride or potassium tert-butoxide to yield this compound .

Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Bromo-3-propoxynaphthalene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include polar aprotic solvents, strong nucleophiles, and specific catalysts or reducing agents. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-3-propoxynaphthalene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the propoxy group undergoes electron transfer processes, leading to the formation of oxidized products . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

1-Bromo-3-propoxynaphthalene can be compared with other bromonaphthalenes, such as 1-bromonaphthalene and 2-bromonaphthalene . While all these compounds contain a bromine atom on the naphthalene ring, the presence of the propoxy group in this compound makes it unique. This functional group imparts different chemical reactivity and physical properties, making it suitable for specific applications that other bromonaphthalenes may not be able to fulfill.

Similar compounds include:

Properties

IUPAC Name

1-bromo-3-propoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-2-7-15-11-8-10-5-3-4-6-12(10)13(14)9-11/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIZTDAGGDFCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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